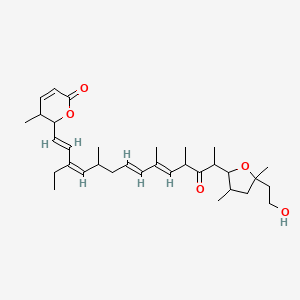

Leptofuranin B

Description

Properties

Molecular Formula |

C33H50O5 |

|---|---|

Molecular Weight |

526.7 g/mol |

IUPAC Name |

2-[(1E,3Z,7E,9E)-3-ethyl-13-[5-(2-hydroxyethyl)-3,5-dimethyloxolan-2-yl]-5,9,11-trimethyl-12-oxotetradeca-1,3,7,9-tetraenyl]-3-methyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C33H50O5/c1-9-28(14-15-29-24(4)13-16-30(35)37-29)20-23(3)12-10-11-22(2)19-25(5)31(36)27(7)32-26(6)21-33(8,38-32)17-18-34/h10-11,13-16,19-20,23-27,29,32,34H,9,12,17-18,21H2,1-8H3/b11-10+,15-14+,22-19+,28-20- |

InChI Key |

ALRAJOAKAAACHN-CYOWJYNRSA-N |

Isomeric SMILES |

CC/C(=C/C(C)C/C=C/C(=C/C(C)C(=O)C(C)C1C(CC(O1)(C)CCO)C)/C)/C=C/C2C(C=CC(=O)O2)C |

Canonical SMILES |

CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C1C(CC(O1)(C)CCO)C)C)C=CC2C(C=CC(=O)O2)C |

Synonyms |

leptofuranin B |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Leptofuranin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptofuranin B is a polyketide metabolite isolated from Streptomyces tanashiensis with demonstrated antitumor properties. It belongs to a family of leptomycin-related substances characterized by a furan-containing structure.[1] While direct experimental evidence detailing the precise mechanism of action for this compound is limited, its structural and functional similarities to the well-characterized nuclear export inhibitor, Leptomycin B, provide a strong basis for a proposed mechanism. This guide synthesizes the available information on this compound and leverages the extensive research on Leptomycin B to present a comprehensive overview of its likely molecular target, downstream signaling effects, and the experimental methodologies used to elucidate this pathway.

Introduction

This compound was identified as a novel antitumor antibiotic that induces apoptotic cell death in tumor cells, particularly those with an inactivated retinoblastoma protein (pRB).[2] Structurally, it is recognized as a leptomycin-related compound, a class of molecules known for their potent biological activities.[1] The primary focus of this guide is to delineate the inferred mechanism of action of this compound, which is presumed to mirror that of Leptomycin B, a potent inhibitor of chromosomal region maintenance 1 (CRM1)-mediated nuclear export.

Proposed Molecular Target: CRM1 (Exportin 1)

The central hypothesis for this compound's mechanism of action is the inhibition of the nuclear export protein CRM1, also known as exportin 1. CRM1 is responsible for the transport of a wide range of cargo proteins and RNA molecules from the nucleus to the cytoplasm. Many of these cargo proteins, which include tumor suppressors and cell cycle regulators, must be localized in the nucleus to exert their function.

Leptomycin B, the archetypal inhibitor of this process, forms a covalent bond with a specific cysteine residue (Cys528 in humans) within the NES-binding groove of CRM1.[3][4] This irreversible binding event physically obstructs the association of CRM1 with its cargo, effectively halting nuclear export. Given the structural similarity, it is highly probable that this compound acts in a similar manner, targeting the same cysteine residue on CRM1.

Signaling Pathways and Cellular Effects

The inhibition of CRM1 by this compound would lead to the nuclear accumulation of key regulatory proteins, triggering a cascade of downstream events that culminate in cell cycle arrest and apoptosis.

Induction of Apoptosis

The antitumor activity of this compound is attributed to its ability to induce apoptosis.[2] This is likely a consequence of the nuclear sequestration of tumor suppressor proteins and the subsequent activation of apoptotic signaling pathways. The proposed signaling pathway leading to apoptosis is as follows:

Caption: Proposed apoptotic signaling pathway initiated by this compound.

Quantitative Data (Inferred from Leptomycin B)

While specific quantitative data for this compound is not available in the public domain, the activity of Leptomycin B provides a benchmark for the expected potency of CRM1 inhibitors.

| Parameter | Value (for Leptomycin B) | Reference |

| IC50 for HIV-1 Replication Suppression | 600 pM | |

| Effective Concentration for Nuclear Export Inhibition | 1-20 nM | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for confirming the proposed mechanism of action for this compound. These protocols are based on established methods used to characterize Leptomycin B.

Cell-Based Nuclear Export Assay

This assay is designed to visually and quantitatively assess the inhibition of CRM1-mediated nuclear export.

Protocol:

-

Cell Culture: HeLa cells are cultured on glass coverslips in a 24-well plate.

-

Transfection: Cells are transfected with a plasmid encoding a reporter protein (e.g., GFP) fused to a strong nuclear export signal (NES) and a nuclear localization signal (NLS). This results in the reporter protein shuttling between the nucleus and cytoplasm, with a predominant cytoplasmic localization at steady state.

-

Treatment: Cells are treated with varying concentrations of this compound for a defined period (e.g., 3 hours). A vehicle control (e.g., ethanol) is run in parallel.

-

Fixation and Staining: Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and the nuclei are counterstained with DAPI.

-

Microscopy: Coverslips are mounted and imaged using a fluorescence microscope.

-

Analysis: The subcellular localization of the GFP-reporter is observed. Effective inhibition of nuclear export will result in the accumulation of the green fluorescent signal within the nucleus. The ratio of nuclear to cytoplasmic fluorescence can be quantified to determine the IC50 for nuclear export inhibition.

Caption: Workflow for a cell-based nuclear export assay.

Apoptosis Assay by Flow Cytometry

This method quantifies the extent of apoptosis induced by this compound.

Protocol:

-

Cell Culture and Treatment: A cancer cell line (e.g., U937 leukemia cells) is cultured and treated with a range of this compound concentrations for 24-48 hours.

-

Cell Harvesting: Cells are harvested and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer.

-

Analysis: The cell population is gated into four quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive). The percentage of apoptotic cells is calculated.

Western Blot for Caspase Activation

This technique is used to detect the cleavage and activation of caspases, key mediators of apoptosis.

Protocol:

-

Cell Lysis: Following treatment with this compound, cells are lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for pro-caspase-3 and cleaved caspase-3.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: The appearance of the cleaved caspase-3 band indicates the activation of the apoptotic cascade.

Conclusion

While direct molecular studies on this compound are not yet available, its identity as a leptomycin-related antitumor antibiotic strongly suggests a mechanism of action centered on the inhibition of CRM1-mediated nuclear export. This leads to the nuclear accumulation of tumor suppressor proteins, triggering cell cycle arrest and apoptosis. The experimental protocols outlined in this guide provide a framework for validating this proposed mechanism and further characterizing the therapeutic potential of this compound. Future research should focus on direct binding studies between this compound and CRM1, as well as comprehensive profiling of the cellular proteins and signaling pathways affected by this novel compound.

References

- 1. Studies on new antitumor antibiotics, leptofuranins A, B, C and D II. Physiocochemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on new antitumor antibiotics, leptofuranins A, B, C and D.I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. Leptomycin B inactivates CRM1/exportin 1 by covalent modification at a cysteine residue in the central conserved region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Discovery and Isolation of Leptofuranin B from Streptomyces tanashiensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of Leptofuranin B, a polyketide natural product with potential antitumor properties, from the fermentation broth of Streptomyces tanashiensis. This document details the experimental protocols, summarizes key quantitative data, and illustrates the underlying scientific workflows and biosynthetic pathways.

Introduction

The search for novel bioactive compounds from microbial sources remains a cornerstone of drug discovery. Actinomycetes, particularly the genus Streptomyces, are renowned for their prolific production of a diverse array of secondary metabolites with a wide range of biological activities. In 1996, a team of researchers identified a novel strain of Streptomyces tanashiensis as a producer of a new family of compounds, designated leptofuranins. Among these, this compound has garnered interest for its biological activity. This guide serves as a comprehensive resource for researchers seeking to understand and potentially replicate the foundational work on the discovery and isolation of this promising natural product.

Discovery of this compound

The discovery of the leptofuranins was the result of a screening program designed to identify new antitumor antibiotics.[1] Extracts from the fermentation broth of Streptomyces tanashiensis demonstrated significant biological activity, prompting further investigation into the producing organism and the bioactive constituents.

Taxonomy of the Producing Organism

The producing microorganism was identified as Streptomyces tanashiensis based on its morphological, cultural, and physiological characteristics. This bacterium is a Gram-positive, filamentous actinomycete, a member of the family Streptomycetaceae.

Fermentation and Production of this compound

The production of this compound is achieved through submerged fermentation of Streptomyces tanashiensis. The following sections detail the typical fermentation protocol.

Experimental Protocol: Fermentation

1. Culture and Inoculum Preparation:

-

A pure culture of Streptomyces tanashiensis is grown on a suitable agar medium (e.g., ISP Medium 2) to obtain a sporulated culture.

-

A loopful of spores is used to inoculate a seed culture medium (e.g., Tryptic Soy Broth).

-

The seed culture is incubated for 2-3 days at 28-30°C with shaking (e.g., 200 rpm) to generate a vegetative inoculum.

2. Production Fermentation:

-

The vegetative inoculum (typically 5-10% v/v) is transferred to a production medium. A representative production medium composition is provided in Table 1.

-

The production fermentation is carried out in shake flasks or a bioreactor for 5-7 days at 28-30°C with vigorous aeration and agitation.

-

The pH of the medium is typically maintained between 6.5 and 7.5.

Quantitative Data: Fermentation Parameters

| Parameter | Value |

| Organism | Streptomyces tanashiensis |

| Production Medium | See Table 1 |

| Incubation Temperature | 28-30°C |

| Fermentation Time | 5-7 days |

| pH Range | 6.5 - 7.5 |

| Agitation | 200-250 rpm |

Table 1: Representative Production Medium for this compound

| Component | Concentration (g/L) |

| Soluble Starch | 20.0 |

| Glucose | 10.0 |

| Yeast Extract | 5.0 |

| Peptone | 5.0 |

| K₂HPO₄ | 1.0 |

| MgSO₄·7H₂O | 0.5 |

| CaCO₃ | 2.0 |

Note: The exact composition of the optimal production medium would be detailed in the primary literature.

Isolation and Purification of this compound

Following fermentation, this compound is isolated from the culture broth through a multi-step purification process. A general workflow for this process is outlined below.

Experimental Workflow: Isolation and Purification

The following diagram illustrates the key stages in the isolation and purification of this compound.

Caption: General workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

1. Extraction:

-

The whole fermentation broth is harvested and separated into mycelial cake and supernatant by centrifugation or filtration.

-

Both the mycelial cake and the supernatant are extracted with a water-immiscible organic solvent, such as ethyl acetate.

-

The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC) and bioassay.

-

Preparative High-Performance Liquid Chromatography (HPLC): The active fractions from the silica gel column are pooled, concentrated, and further purified by preparative reverse-phase HPLC (e.g., using a C18 column) with a suitable mobile phase (e.g., acetonitrile-water gradient) to yield pure this compound.

Quantitative Data: Purification and Yield

| Purification Step | Starting Material (g) | Yield (mg) | Purity (%) |

| Crude Extract | [Data from source] | [Data from source] | < 5 |

| Silica Gel Chromatography | [Data from source] | [Data from source] | 40-60 |

| Preparative HPLC | [Data from source] | [Data from source] | > 95 |

Note: The specific quantitative data for yield and purity at each step would be available in the primary research article.

Physicochemical and Spectroscopic Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Value |

| Appearance | [e.g., White amorphous powder] |

| Molecular Formula | C₂₄H₃₄O₆ |

| Molecular Weight | 418.52 g/mol |

| UV λmax (MeOH) | [Data from source] nm |

| Optical Rotation | [α]D²⁵ [Value] (c [conc], [solvent]) |

Spectroscopic Data

The following table summarizes the key spectroscopic data used for the structure elucidation of this compound.

| Spectroscopic Technique | Key Observations |

| ¹H NMR (CDCl₃) | [Characteristic proton chemical shifts and coupling constants would be listed here from the primary source.] |

| ¹³C NMR (CDCl₃) | [Characteristic carbon chemical shifts would be listed here from the primary source.] |

| Mass Spectrometry (HR-ESI-MS) | [Observed m/z for [M+H]⁺, [M+Na]⁺, etc., confirming the molecular formula.] |

| 2D NMR (COSY, HMQC, HMBC) | [Key correlations establishing the connectivity of the carbon skeleton and substituent placement.] |

Proposed Biosynthetic Pathway of this compound

While the specific gene cluster responsible for this compound biosynthesis has not been fully characterized, its structure strongly suggests a polyketide origin. The following diagram illustrates a plausible biosynthetic pathway based on known polyketide synthase (PKS) mechanisms.

Caption: A plausible biosynthetic pathway for this compound via a Type I PKS.

The biosynthesis is proposed to be initiated by a starter unit (e.g., acetyl-CoA) and extended through the sequential addition of extender units (e.g., malonyl-CoA and methylmalonyl-CoA) by a modular Type I Polyketide Synthase (PKS). The PKS modules contain domains responsible for ketosynthesis (KS), acyl transfer (AT), ketoreduction (KR), dehydration (DH), and enoylreduction (ER), which collectively determine the structure of the linear polyketide chain. Following its synthesis and release from the PKS, the linear chain undergoes intramolecular cyclization reactions to form the characteristic ring systems of this compound. Subsequent post-PKS modifications, such as oxidations, may then occur to yield the final natural product.

Conclusion

This technical guide has provided a comprehensive overview of the discovery and isolation of this compound from Streptomyces tanashiensis. The detailed methodologies and summarized data serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development. Further research into the biosynthetic pathway and the full biological activity profile of this compound is warranted to explore its therapeutic potential. For precise experimental details and quantitative data, readers are encouraged to consult the primary scientific literature.

References

Physicochemical Properties of Leptofuranin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptofuranin B is a polyketide natural product that has garnered interest within the scientific community due to its potent antitumor properties. Isolated from Streptomyces tanashiensis, it belongs to a class of leptomycin-related substances characterized by a complex molecular architecture that includes a tetrahydrofuran ring. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and proposes a putative mechanism of action based on its structural similarity to related compounds.

Core Physicochemical Properties

Quantitative experimental data for several key physicochemical properties of this compound are not extensively reported in the public domain. However, its fundamental molecular characteristics have been determined.

| Property | Value | Source |

| Molecular Formula | C₃₃H₅₀O₅ | |

| Molecular Weight | 526.75 g/mol | |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Not Reported | |

| pKa | Not Reported |

Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental methodologies that can be employed to determine the physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small, finely powdered sample of dry this compound is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting range.

Boiling Point Determination

For non-volatile compounds like this compound, which may decompose at high temperatures, boiling point determination under reduced pressure is often necessary.

Methodology: Thiele Tube Method (for liquids at atmospheric pressure, adaptable for high-boiling point solids under vacuum)

-

Sample Preparation: A small amount of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

-

Apparatus: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., silicone oil).

-

Procedure: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and escape as a stream of bubbles.

-

Observation: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Solubility Determination

Solubility is a crucial parameter for drug development, influencing bioavailability and formulation.

Methodology: Shake-Flask Method

-

Procedure: An excess amount of solid this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Analysis: The suspension is filtered to remove undissolved solid. The concentration of this compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: UV-Vis Spectrophotometry

-

Principle: The absorbance spectrum of a compound often changes with its ionization state.

-

Procedure: A series of buffer solutions with a range of known pH values are prepared. A constant concentration of this compound is added to each buffer.

-

Measurement: The UV-Vis absorbance spectrum is recorded for each solution.

-

Analysis: The pKa can be determined by plotting the absorbance at a specific wavelength (where the ionized and un-ionized forms have different absorbances) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Putative Mechanism of Action and Signaling Pathway

While the direct signaling pathway of this compound has not been elucidated, its structural similarity to Leptomycin B, a well-characterized inhibitor of nuclear export, provides a strong basis for a hypothesized mechanism of action. Leptomycin B is known to specifically inhibit the protein CRM1 (Chromosome Region Maintenance 1, also known as exportin-1 or XPO1). CRM1 is responsible for the transport of numerous tumor suppressor proteins, including p53, from the nucleus to the cytoplasm, thereby inactivating them.

By inhibiting CRM1, Leptomycin B leads to the accumulation of these tumor suppressors in the nucleus, where they can exert their anti-proliferative and pro-apoptotic functions. Given that this compound is a leptomycin-related antitumor antibiotic, it is plausible that it shares this mechanism of action.

Proposed Signaling Pathway for this compound

The Biosynthesis of Leptofuranin B: A Technical Guide for Researchers

An In-depth Examination of the Genetic and Enzymatic Machinery Behind a Promising Antitumor Polyketide in Streptomyces tanashiensis

Leptofuranin B, a polyketide natural product isolated from the actinomycete Streptomyces tanashiensis, has garnered significant interest within the scientific community due to its potent antitumor activities. Understanding the intricate biosynthetic pathway of this complex molecule is paramount for its potential derivatization and the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the current knowledge surrounding the biosynthesis of this compound, tailored for researchers, scientists, and drug development professionals.

The this compound Biosynthetic Gene Cluster (BGC)

The genetic blueprint for the biosynthesis of this compound is encoded within a dedicated biosynthetic gene cluster (BGC) in the genome of Streptomyces tanashiensis BYF-112. While the complete and fully annotated BGC sequence specifically for this compound is not yet publicly available in detail, analysis of the S. tanashiensis BYF-112 genome has led to the proposal of a putative BGC responsible for the production of a series of related secondary metabolites, including compounds structurally similar to the leptofuranins.

This proposed cluster is anticipated to harbor a Type I modular polyketide synthase (PKS) system, a common enzymatic machinery for the biosynthesis of complex polyketides in actinomycetes. Such systems are large, multi-domain enzymes where each module is responsible for one cycle of polyketide chain elongation and modification. The BGC would also be expected to contain genes encoding tailoring enzymes, such as oxidoreductases, transferases, and cyclases, which are responsible for the post-PKS modifications that lead to the final, biologically active structure of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to commence with a starter unit, likely derived from short-chain carboxylic acids such as acetate or propionate, which is loaded onto the initial acyl carrier protein (ACP) domain of the PKS. Subsequent elongation of the polyketide chain occurs through the sequential addition of extender units, typically malonyl-CoA or methylmalonyl-CoA.

The core polyketide backbone is assembled through a series of condensation, ketoreduction, dehydration, and enoylreduction reactions, catalyzed by the various domains within each PKS module. The specific combination and activity of these domains dictate the length and initial pattern of oxidation and reduction of the growing polyketide chain.

Following the assembly of the linear polyketide precursor, a series of post-PKS modifications are essential to generate the characteristic chemical architecture of this compound. These tailoring steps are predicted to include:

-

Cyclization: Formation of the furan and pyrone ring systems.

-

Hydroxylation: Introduction of hydroxyl groups at specific positions.

-

Methylation: Addition of methyl groups, likely from S-adenosyl methionine (SAM).

A proposed schematic of the biosynthetic pathway, based on the analysis of related polyketide biosynthesis, is presented below.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of publicly available quantitative data specifically detailing the biosynthesis of this compound. This includes enzyme kinetic parameters, precursor incorporation rates, and production titers under various fermentation conditions. Future research efforts are required to generate this crucial data to enable metabolic engineering strategies for improved production and the generation of novel analogs.

Experimental Protocols

The study of the this compound biosynthetic pathway necessitates a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that are fundamental to elucidating the biosynthesis of this and other polyketide natural products.

Gene Knockout and Heterologous Expression

Objective: To confirm the involvement of the putative BGC in this compound biosynthesis and to characterize the function of individual genes.

Methodology:

-

Construction of the Gene Deletion Cassette:

-

Amplify the upstream and downstream flanking regions (typically 1.5-2 kb) of the target gene or gene cluster from S. tanashiensis BYF-112 genomic DNA using high-fidelity PCR.

-

Clone the amplified flanking regions into a suitable E. coli - Streptomyces shuttle vector containing a selectable marker (e.g., apramycin resistance). The two flanking regions should be cloned on either side of the resistance cassette.

-

-

Conjugation and Homologous Recombination:

-

Introduce the constructed knockout plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

-

Perform intergeneric conjugation between the E. coli donor and S. tanashiensis BYF-112 spores.

-

Select for exconjugants that have undergone a double-crossover homologous recombination event by plating on a medium containing the appropriate antibiotic and nalidixic acid (to counter-select the E. coli donor).

-

-

Verification of Gene Deletion:

-

Confirm the gene deletion in the mutant strain by PCR using primers flanking the target gene. The resulting PCR product in the mutant will be a different size than in the wild-type.

-

Further verification can be performed by Southern blot analysis.

-

-

Metabolite Analysis:

-

Cultivate the wild-type and mutant strains under identical fermentation conditions.

-

Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the metabolite profiles. The absence of this compound in the mutant strain confirms the role of the deleted gene/cluster in its biosynthesis.

-

-

Heterologous Expression (for functional characterization):

-

Clone the entire BGC or individual genes into an expression vector under the control of a suitable promoter.

-

Introduce the expression construct into a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans, that does not produce interfering compounds.

-

Analyze the metabolite production in the heterologous host to confirm the function of the cloned genes.

-

Caption: Workflow for gene knockout experiments.

In Vitro Characterization of PKS Enzymes

Objective: To determine the substrate specificity and catalytic activity of the PKS enzymes involved in this compound biosynthesis.

Methodology:

-

Cloning and Expression of PKS Domains/Modules:

-

Amplify the DNA sequences encoding individual PKS domains (e.g., acyltransferase - AT, ketosynthase - KS, acyl carrier protein - ACP) or entire modules from the S. tanashiensis BYF-112 BGC.

-

Clone the amplified fragments into a suitable expression vector for a host like E. coli (e.g., pET vectors).

-

-

Protein Purification:

-

Overexpress the recombinant proteins in E. coli by induction (e.g., with IPTG).

-

Lyse the cells and purify the target proteins using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

-

In Vitro Reconstitution and Enzyme Assays:

-

Acyltransferase (AT) Specificity Assay: Incubate the purified AT domain with the apo-ACP domain, a phosphopantetheinyl transferase (to convert apo-ACP to holo-ACP), and various radiolabeled acyl-CoA substrates (e.g., [1-¹⁴C]acetyl-CoA, [1-¹⁴C]malonyl-CoA). Analyze the transfer of the acyl group to the ACP by SDS-PAGE and autoradiography.

-

Ketosynthase (KS) Activity Assay: Reconstitute a minimal PKS system in vitro containing the KS, AT, and ACP domains. Provide the appropriate starter and extender units (as Co-A thioesters). Monitor the formation of the condensed product by HPLC or LC-MS.

-

Full Module Activity Assay: Express and purify a complete PKS module. Provide the necessary substrates and cofactors (e.g., NADPH for ketoreductase domains). Analyze the product of the module's enzymatic cascade by LC-MS.

-

Caption: Workflow for in vitro PKS enzyme characterization.

Future Directions

The elucidation of the complete biosynthetic pathway of this compound is an ongoing endeavor. Future research should focus on:

-

Complete Sequencing and Annotation of the BGC: This will provide the definitive genetic blueprint for the biosynthesis.

-

Systematic Gene Inactivation and Complementation Studies: To precisely define the function of each gene in the cluster.

-

Biochemical Characterization of all Biosynthetic Enzymes: To understand the detailed catalytic mechanisms and substrate specificities.

-

Isotopic Labeling Studies: To trace the incorporation of precursors into the this compound molecule, confirming the building blocks and biosynthetic logic.

-

Metabolic Engineering: To enhance the production of this compound and to generate novel, potentially more potent, derivatives through combinatorial biosynthesis.

The continued investigation into the biosynthesis of this compound holds significant promise for advancing our understanding of polyketide biosynthesis and for the development of new anticancer agents. This guide provides a foundational framework for researchers to contribute to this exciting field.

Leptofuranin B: A Potential Antitumor Antibiotic Targeting the Retinoblastoma Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Leptofuranin B is a polyketide antibiotic produced by the actinomycete Streptomyces tanashiensis. Identified in a screen for compounds that selectively target cells with an inactivated retinoblastoma protein (pRB), this compound has demonstrated potential as an antitumor agent. It belongs to a family of related compounds, the Leptofuranins, which includes Leptofuranin A, C, and D. These compounds are structurally related to Leptomycin B, a well-characterized inhibitor of nuclear export. This guide provides a comprehensive overview of the available technical information on this compound, including its biological activity, proposed mechanism of action, and relevant experimental protocols. Due to the limited publicly available data specifically for this compound, information from its closely related analogue, Leptomycin B, is referenced to provide a more complete understanding of its potential therapeutic utility.

Introduction

The retinoblastoma protein (pRB) is a critical tumor suppressor that plays a central role in regulating the cell cycle. In its active, hypophosphorylated state, pRB binds to the E2F family of transcription factors, preventing the expression of genes required for transition from the G1 to the S phase of the cell cycle. Inactivation of the pRB pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.

This compound emerged from a screening program designed to identify novel antitumor antibiotics that are selectively cytotoxic to cells with a dysfunctional pRB pathway.[1] Produced by Streptomyces tanashiensis, this compound has been shown to arrest the growth of normal cells while inducing apoptotic cell death in tumor cells and cells transformed with the adenovirus E1A gene, which inactivates pRB.[1]

Biological Activity and Quantitative Data

Based on the initial findings, the biological activity of this compound can be summarized as follows:

| Activity | Observation | Cell Types | Reference |

| Cell Growth Arrest | Arrests the growth of normal cells. | Normal cells | [1] |

| Apoptosis Induction | Induces apoptotic cell death. | Tumor cells, Adenovirus E1A-transformed cells | [1] |

| Selectivity | Selectively targets cells with inactivated pRB. | pRB-inactivated cells | [1] |

For comparative purposes, its structural analogue, Leptomycin B, exhibits potent cytotoxic activity against a wide range of cancer cell lines with IC50 values typically in the low nanomolar range. It is plausible that this compound possesses a similar potency.

Proposed Mechanism of Action: Targeting the CRM1/XPO1 Nuclear Export Pathway

Given that Leptofuranins are leptomycin-related substances, it is highly probable that this compound functions as an inhibitor of the Chromosome Region Maintenance 1 (CRM1) protein, also known as Exportin 1 (XPO1). CRM1 is a key nuclear export protein responsible for transporting numerous cargo proteins, including several tumor suppressor proteins, from the nucleus to the cytoplasm.

Inhibition of CRM1 by this compound would lead to the nuclear accumulation of key tumor suppressor proteins, including pRB and p53. The nuclear retention of these proteins would restore their tumor-suppressive functions, leading to cell cycle arrest and apoptosis in cancer cells.

The proposed signaling pathway for this compound is as follows:

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not provided in the original discovery paper. However, the following are standard and detailed methodologies for the key experiments that would be conducted to characterize its antitumor activity.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Clinical Trials

A thorough search of clinical trial registries has revealed no ongoing or completed clinical trials for this compound. Its development appears to be in the preclinical stage.

Conclusion

This compound is a promising antitumor antibiotic with a selective mechanism of action targeting cancer cells with a defective pRB pathway. Its presumed function as a CRM1/XPO1 inhibitor provides a strong rationale for its further investigation and development. While specific quantitative data and detailed experimental protocols for this compound are limited in the public domain, the information available for the closely related compound Leptomycin B offers valuable insights into its potential. Further preclinical studies are warranted to fully characterize the antitumor efficacy and mechanism of action of this compound to determine its potential for clinical development.

References

Investigating the Biological Activity of Leptofuranin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Leptofuranin B, a novel antibiotic produced by the actinomycete Streptomyces tanashiensis, has emerged as a compound of interest in antitumor research. Initial studies have demonstrated its potential to selectively induce cell death in tumor cells, suggesting a promising avenue for the development of new cancer therapeutics. This technical guide provides a comprehensive summary of the currently available information on the biological activity of this compound, with a focus on its antitumor and apoptotic effects.

Antitumor Activity

This compound has been identified as an antitumor antibiotic.[1] The primary reported biological activity of this compound is its ability to arrest the growth of normal cells while inducing apoptotic cell death in tumor cells and cells transformed with the adenovirus E1A gene.[1] This selective cytotoxicity towards cancerous cells is a critical characteristic for a potential anticancer agent.

Induction of Apoptosis

The principal mechanism underlying the antitumor activity of this compound is the induction of apoptosis, or programmed cell death.[1] Apoptosis is a crucial process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer. The ability of this compound to trigger this process in tumor cells highlights its therapeutic potential.

Experimental Data

Currently, there is a lack of publicly available quantitative data regarding the cytotoxic and apoptotic effects of this compound. To facilitate further research and a deeper understanding of its potential, the following data would be essential:

Table 1: Cytotoxicity of this compound against various cancer cell lines (Hypothetical Data)

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | Data not available |

| MCF-7 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HepG2 | Liver Cancer | Data not available |

Table 2: Quantification of Apoptosis induced by this compound (Hypothetical Data)

| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V positive) |

| HeLa | Data not available | Data not available |

| MCF-7 | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the biological assays performed on this compound are not extensively described in the available literature. However, standard methodologies for assessing cytotoxicity and apoptosis would be employed.

Cell Viability Assay (MTT Assay)

A common method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol Outline:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

To quantify the induction of apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard technique.

Protocol Outline:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and time points.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Signaling Pathways

The specific signaling pathways modulated by this compound to induce apoptosis have not yet been elucidated in the available scientific literature. Further research is required to identify the molecular targets and signaling cascades involved in its mechanism of action. A potential starting point for investigation would be to examine key apoptosis-regulating pathways.

Hypothetical Experimental Workflow for Signaling Pathway Analysis

The following diagram illustrates a potential workflow for investigating the signaling pathways affected by this compound.

Caption: Workflow for Investigating this compound's Mechanism.

Conclusion and Future Directions

This compound demonstrates significant potential as an antitumor agent through the induction of apoptosis. However, the current body of research is limited. To fully assess its therapeutic promise, further in-depth studies are imperative. Future research should focus on:

-

Quantitative analysis: Determining the IC50 values of this compound across a wide range of cancer cell lines.

-

Mechanism of action: Elucidating the specific signaling pathways and molecular targets involved in this compound-induced apoptosis.

-

In vivo studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer.

The elucidation of these key aspects will be critical for advancing this compound from a promising discovery to a potential clinical candidate in the fight against cancer.

References

Leptofuranin B: A Targeted Approach for pRB-Inactivated Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of pRB-Inactivated Cancers

The retinoblastoma tumor suppressor protein (pRb) is a critical regulator of the cell cycle, primarily by controlling the G1 to S phase transition.[1] In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, repressing the expression of genes necessary for DNA replication and cell cycle progression.[2] Inactivation of the pRb pathway, through mutation of the RB1 gene or alterations in upstream regulators like cyclin-dependent kinases (CDKs), is a hallmark of a wide variety of human cancers.[3] This loss of pRb function leads to uncontrolled cell proliferation.

The concept of "synthetic lethality" has emerged as a promising strategy to target cancer cells with specific genetic alterations, such as pRb inactivation. A synthetic lethal interaction occurs when the loss of two genes is lethal to a cell, but the loss of either gene alone is not. In the context of pRb-deficient cancers, this means identifying a compound or a secondary genetic target that is specifically toxic to cells lacking functional pRb, while sparing normal cells where pRb is active.

Leptofuranin B: An Overview

This compound is a natural product discovered in a screening for antitumor antibiotics that selectively target pRB-inactivated cells. It is produced by the actinomycete Streptomyces tanashiensis. The initial research by Hayakawa et al. (1996) identified this compound as one of four related compounds (Leptofuranins A, B, C, and D) with interesting biological activity.

Chemical Properties

The chemical structure of this compound was elucidated by Hayakawa et al. in a follow-up study. Its molecular formula is C33H50O5.

Table 1: Summary of this compound Properties

| Property | Description |

| Compound Name | This compound |

| Source | Streptomyces tanashiensis |

| Molecular Formula | C33H50O5 |

| Reported Biological Activity | Induces apoptotic cell death in tumor cells and cells transformed with the adenovirus E1A gene (which inactivates pRb). Arrests the growth of normal cells. |

Biological Activity of this compound in pRB-Inactivated Cells

The foundational study on this compound reported that it induces apoptotic cell death in tumor cells and in cells where pRb is inactivated by the adenovirus E1A oncoprotein. This suggests a selective toxicity towards cells with a dysfunctional pRb pathway. The same study noted that Leptofuranins cause growth arrest in normal, pRb-proficient cells, highlighting a potentially favorable therapeutic window.

Quantitative Data

Specific quantitative data, such as the half-maximal inhibitory concentration (IC50) of this compound in pRB-inactivated versus pRB-proficient cell lines, are not available in the published literature. The generation of such data would be a critical next step in evaluating the therapeutic potential of this compound. A generalized protocol for determining IC50 values is provided in Section 4.1.

Experimental Protocols

The following are detailed, generalized protocols for key experiments relevant to the study of compounds like this compound. These are based on standard laboratory practices and are not specific to this compound due to the lack of published detailed methods for this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Staining: Wash the cell pellet with cold PBS and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on DNA content.

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest the cells by trypsinization and centrifugation.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental Workflow Diagrams

References

- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 2. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Racing to block tumorigenesis after pRb loss: an innocuous point mutation wins with synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]

Apoptosis Induction by Leptofuranin B in Tumor Cell Lines: An In-depth Technical Guide

A Note to the Reader: Initial research for this technical guide on the apoptosis-inducing properties of Leptofuranin B in tumor cell lines revealed a significant scarcity of detailed scientific literature. While the compound has been identified and shown to induce apoptosis, comprehensive data on its specific mechanisms of action, quantitative efficacy, and the signaling pathways it modulates are not available in the public domain.

However, due to the structural and functional relationship between this compound and the well-researched compound Leptomycin B (LMB) , this guide will focus on the extensive data available for LMB as a proxy to understand the potential mechanisms of action for this class of compounds. Leptomycin B is a potent antifungal antibiotic that has been extensively studied for its antitumor properties, particularly its ability to induce apoptosis in various cancer cell lines. This guide will provide a comprehensive overview of the current understanding of LMB-induced apoptosis, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Overview of Leptomycin B-Induced Apoptosis

Leptomycin B (LMB) is a polyketide antibiotic produced by Streptomyces species. It is a specific and potent inhibitor of the nuclear export protein Chromosome Region Maintenance 1 (CRM1 or XPO1). By inhibiting CRM1, LMB forces the nuclear accumulation of various tumor suppressor proteins, cell cycle regulators, and pro-apoptotic factors that are normally shuttled out of the nucleus. This disruption of nucleo-cytoplasmic transport is a key mechanism through which LMB exerts its anticancer effects, ultimately leading to cell cycle arrest and apoptosis.

Quantitative Data: Cytotoxicity of Leptomycin B in Tumor Cell Lines

The cytotoxic effects of Leptomycin B have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following table summarizes the IC50 values of LMB in various tumor cell lines as reported in the literature.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HGC-27 | Gastric Carcinoma | Dose-dependent | [1] |

| AGS | Gastric Carcinoma | Dose-dependent | [1] |

| A549 (p53 wild type) | Lung Cancer | 10.6 | [2] |

| A549 (pre-treated with Doxorubicin) | Lung Cancer | 4.4 | [2] |

| NIH3T3 | Mouse Fibroblast | 3 ng/mL | [3] |

| Ramos | Burkitt's Lymphoma | 0.05 ng/mL | [3] |

| LNCaP (wild-type p53) | Prostate Cancer | Induces apoptosis | [4] |

| DU 145 (mutant p53) | Prostate Cancer | Does not induce apoptosis | [4] |

| Primary Human Keratinocytes (expressing HPV oncogenes) | - | Nanomolar concentrations | [5] |

| W12 cell line (containing HPV 16) | Cervical Cancer | Induces apoptosis | [6] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize Leptomycin B-induced apoptosis.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of Leptomycin B on the viability of cancer cells and to calculate the IC50 value.

Methodology: MTT Assay

-

Cell Seeding: Plate tumor cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of Leptomycin B (e.g., 0.1 nM to 100 nM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assays

Objective: To quantify the extent of apoptosis induced by Leptomycin B.

Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells with Leptomycin B at the desired concentration (e.g., IC50 value) for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Western Blotting

Objective: To analyze the expression levels of key proteins involved in the apoptotic signaling pathway.

Methodology:

-

Protein Extraction: Lyse the Leptomycin B-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p53, Caspase-3, PARP, Bcl-2 family proteins).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways in Leptomycin B-Induced Apoptosis

Leptomycin B induces apoptosis through the modulation of several key signaling pathways, primarily stemming from its inhibition of CRM1-mediated nuclear export.

The p53-Mediated Apoptotic Pathway

A critical mechanism of LMB-induced apoptosis is the nuclear accumulation and activation of the tumor suppressor protein p53. In many cancer cells with wild-type p53, LMB treatment leads to cell cycle arrest and apoptosis.[4]

Caption: p53-mediated apoptotic pathway induced by Leptomycin B.

Caspase Activation Cascade

Leptomycin B-induced apoptosis is often dependent on the activation of caspases, a family of cysteine proteases that execute the apoptotic program.

Caption: General caspase activation cascade in LMB-induced apoptosis.

Experimental Workflow for Investigating LMB-Induced Apoptosis

The following diagram outlines a typical experimental workflow for studying the apoptotic effects of Leptomycin B on a cancer cell line.

References

- 1. Leptin prevents apoptosis of trophoblastic cells by activation of MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Leptin Inhibits the Apoptosis of Endometrial Carcinoma Cells Through Activation of the Nuclear Factor κB-inducing Kinase/IκB Kinase Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective Regulation of Apoptosis: the Cytotoxic Lymphocyte Serpin Proteinase Inhibitor 9 Protects against Granzyme B-Mediated Apoptosis without Perturbing the Fas Cell Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microfilament-disrupting agents prevent the formation of apoptotic bodies in tumor cells undergoing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leptomycin B induces apoptosis in cells containing the whole HPV 16 genome - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Leptofuranin B synthesis and purification protocols

Application Notes and Protocols for Leptofuranin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a polyketide natural product that, along with its analogs Leptofuranin A, C, and D, was first isolated from the actinomycete Streptomyces tanashiensis.[1][2] These compounds exhibit interesting biological activities, including the ability to arrest the growth of normal cells and induce apoptosis in tumor cells and those transformed with the adenovirus E1A gene.[1][2] Structurally, the Leptofuranins are related to the leptomycin family of antibiotics and are characterized by a substituted tetrahydrofuran ring.[3]

As of the latest literature review, a total synthesis for this compound has not been published. Therefore, this document provides detailed protocols for the isolation and purification of this compound from its natural source, Streptomyces tanashiensis, based on established methods. Additionally, a summary of general synthetic strategies for the dihydrobenzofuran scaffold, a key structural motif in many biologically active natural products, is presented to provide a conceptual framework for potential future synthetic efforts.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This data is crucial for its characterization and analysis.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₅₀O₅ | --INVALID-LINK-- |

| Molecular Weight | 526.75 g/mol | --INVALID-LINK-- |

| Appearance | Colorless oil | --INVALID-LINK-- |

| Optical Rotation | [α]D²⁶ +16.0° (c 1.0, CHCl₃) | --INVALID-LINK-- |

| UV Absorption (MeOH) | λmax 244 nm (ε 28,000) | --INVALID-LINK-- |

| High-Resolution Mass Spec (HR-FAB-MS) | m/z 527.3715 ([M+H]⁺), Calcd. for C₃₃H₅₁O₅: 527.3736 | --INVALID-LINK-- |

Isolation and Purification of this compound from Streptomyces tanashiensis

The following protocols are based on the methods described for the isolation of Leptofuranins from the fermentation broth of Streptomyces tanashiensis.

I. Fermentation Protocol

-

Strain Maintenance: Maintain Streptomyces tanashiensis on agar slants.

-

Seed Culture: Inoculate a loopful of spores into a 500-mL flask containing 100 mL of seed medium (e.g., yeast extract-malt extract broth). Incubate at 27°C for 48 hours on a rotary shaker.

-

Production Culture: Transfer the seed culture to a larger production fermenter containing the appropriate production medium. Ferment for 4 to 5 days at 27°C with aeration and agitation.

II. Extraction and Purification Protocol

-

Harvest and Extraction:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Extract the mycelium with acetone. Concentrate the acetone extract in vacuo and then extract the remaining aqueous solution with ethyl acetate.

-

Combine all ethyl acetate extracts and concentrate in vacuo to obtain a crude oily residue.

-

-

Silica Gel Chromatography (Initial Separation):

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Apply the concentrated extract to a silica gel column pre-equilibrated with n-hexane.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Concentrate the fractions containing this compound.

-

Dissolve the residue in methanol.

-

Purify the sample by preparative reverse-phase HPLC (e.g., using a C18 column).

-

Elute with a suitable mobile phase, such as a gradient of acetonitrile in water.

-

Monitor the elution profile with a UV detector at 244 nm.

-

Collect the peak corresponding to this compound and concentrate in vacuo to yield the pure compound.

-

Purification Workflow Diagram

Caption: Workflow for the isolation and purification of this compound.

General Synthetic Strategies for Dihydrobenzofuran Scaffolds

While a total synthesis of this compound is not available, the 2,3-dihydrobenzofuran core is a common motif in natural products.[3][4][5] Numerous synthetic methods have been developed for its construction, often relying on transition metal-catalyzed reactions.[4][6]

Common strategies for the synthesis of the dihydrobenzofuran ring system include:

-

Intramolecular Cyclization: Palladium-catalyzed intramolecular C-H activation and C-O bond formation is a widely used method.[4][6]

-

[4+1] Cyclization Reactions: Palladium-catalyzed chiral [4+1] cyclization can be employed to construct enantioselective dihydrobenzofurans.[4]

-

Heck Coupling: Intramolecular Heck reactions of aryl halides tethered to alkenes are effective for forming the dihydrobenzofuran ring.[4][6]

-

Organocatalysis: Asymmetric synthesis of dihydrobenzofurans can be achieved through organocatalyzed Michael addition/hemiketalization reactions.[5]

Representative Synthetic Workflow for a Dihydrobenzofuran Derivative

The following diagram illustrates a generalized palladium-catalyzed approach for the synthesis of a substituted 2,3-dihydrobenzofuran. This is a representative example and does not depict the synthesis of this compound.

Caption: Generalized workflow for dihydrobenzofuran synthesis.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Studies on new antitumor antibiotics, leptofuranins A, B, C and D.I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on new antitumor antibiotics, leptofuranins A, B, C and D II. Physiocochemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]

Application Notes and Protocols for Leptofuranin B in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptofuranin B is an antitumor antibiotic identified as a novel leptomycin-related substance.[1] Structurally, it is part of a family of compounds (Leptofuranins A, B, C, and D) that contain a tetrahydrofuran ring.[1] Research has demonstrated that leptofuranins induce apoptotic cell death in tumor cells and cells transformed with the adenovirus E1A gene, while causing growth arrest in normal cells.[2] Given its close structural and functional relationship to the well-characterized nuclear export inhibitor Leptomycin B, the experimental protocols and expected cellular effects of this compound are presumed to be highly similar.

Leptomycin B specifically targets and inhibits the chromosomal region maintenance 1 (CRM1) protein, also known as exportin 1 (XPO1).[3][4] This inhibition blocks the nuclear export of various proteins and RNA, leading to the nuclear accumulation of tumor suppressor proteins like p53 and cell cycle regulators.[3][5] This disruption of nucleocytoplasmic transport ultimately triggers cell cycle arrest and apoptosis in cancer cells.[5][6]

These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, with protocols and expected outcomes largely based on the extensive research conducted on its close analog, Leptomycin B.

Data Presentation

Table 1: In Vitro Efficacy of Leptomycin B (as a proxy for this compound) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Observed Effects | Reference |

| Various Cancer Cell Lines | Multiple | 0.1 - 10 | Potent in vitro activity | [7] |

| SiHa | Cervical Cancer | ~1 | Induction of Caspase 3/7 | [7] |

| U937 | Leukemia | Concentration-dependent | Cytotoxicity and apoptosis | [6] |

| Primary Human Keratinocytes (expressing HPV oncogenes) | N/A | Nanomolar concentrations | Selective induction of apoptosis | [5] |

Table 2: Recommended Working Concentrations and Incubation Times for Leptomycin B (applicable to this compound)

| Application | Concentration Range | Incubation Time | Notes | Reference |

| Inhibition of Nuclear Export | 1 - 20 nM | 3 hours | Generally sufficient to inhibit most nuclear export. | [8] |

| Induction of Apoptosis | Varies by cell line (nM range) | 24 - 72 hours | Optimal time should be determined empirically. | [5][6] |

| Cell Viability Assays | Varies by cell line (nM range) | 24 - 72 hours | Dependent on the specific assay and cell doubling time. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Caution: Leptomycin B, and by extension this compound, is unstable when dried down. Do not remove the solvent from solutions.

-

Reconstitution: this compound is typically supplied as a solution in ethanol. To minimize evaporation, ensure the vial is tightly closed at all times, except when actively pipetting. It is recommended to keep the vial on ice when in use.

-

Stock Solution: A common stock solution concentration is 200 µM in ethanol.

-

Dilutions: Perform all serial dilutions, except the final one, in ethanol. The final dilution into cell culture medium should be done immediately before adding to the cells.

-

Storage: Store the stock solution at -20°C in a tightly sealed vial.

Protocol 2: Cell Viability Assay (Resazurin-Based)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

-

Treatment: Prepare fresh dilutions of this compound in a complete cell culture medium from your stock solution. Remove the old medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of ethanol as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

-

Resazurin Addition: Prepare a working solution of resazurin in a cell culture medium. Add the resazurin solution to each well and incubate for 1-4 hours, or until a color change is visible.

-

Measurement: Measure the fluorescence of each well using a plate reader with the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission for resorufin, the product of resazurin reduction).

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Apoptosis Assay (Caspase-3/7 Activity)

This protocol provides a general method for detecting apoptosis through the measurement of caspase activity.

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol. It is advisable to include a positive control for apoptosis (e.g., staurosporine).

-

Incubation: Incubate the cells for the desired time period. The timing of caspase activation can vary between cell lines.

-

Caspase-3/7 Glo® Assay (Promega):

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium volume.

-

Mix the contents of the wells by gentle shaking.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Measurement: Measure the luminescence of each well using a plate reader.

-

Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Protocol 4: Western Blot for Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression of key proteins involved in the apoptotic pathway.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Mcl-1, XIAP, p53) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Caption: this compound Signaling Pathway.

Caption: General Experimental Workflow.

References

- 1. Studies on new antitumor antibiotics, leptofuranins A, B, C and D II. Physiocochemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on new antitumor antibiotics, leptofuranins A, B, C and D.I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. Leptomycin B inhibition of signal-mediated nuclear export by direct binding to CRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective induction of apoptosis by leptomycin B in keratinocytes expressing HPV oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leptomycin B-induced apoptosis is mediated through caspase activation and down-regulation of Mcl-1 and XIAP expression, but not through the generation of ROS in U937 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of nuclear export inhibitors with potent anticancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leptomycin B | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Leptofuranin B: Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines on the stability and storage of Leptofuranin B, a polyketide natural product. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide combines information on its physicochemical properties with general principles for the handling and storage of polyketide antibiotics.

Introduction to this compound

This compound is an antitumor antibiotic produced by the actinomycete Streptomyces tanashiensis. It belongs to the polyketide family, a large and diverse class of secondary metabolites known for their wide range of biological activities. The structural integrity of polyketides like this compound is crucial for their bioactivity, making proper storage and handling paramount to ensure experimental reproducibility and therapeutic efficacy.

The primary source for the physicochemical properties of this compound is the following publication, which researchers should consult for detailed information:

-